1-O-Methyljatamanin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16O4 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

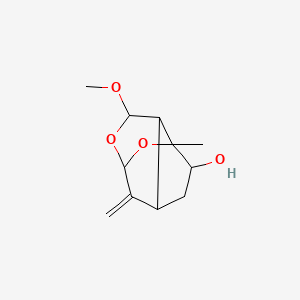

8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |

InChI |

InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3 |

InChI Key |

JOARLHBRILUKFM-UHFFFAOYSA-N |

Canonical SMILES |

CC12C(CC3C1C(OC(C3=C)O2)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of 1-O-Methyljatamanin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D, a sesquiterpenoid derivative, is a compound of growing interest within the scientific community. Its structural relationship to Jatamanin D, a natural product isolated from Nardostachys jatamansi, suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and postulated biological activities of this compound. Drawing upon data from related compounds and the broader family of sesquiterpenoids, this document outlines potential mechanisms of action, suggests experimental protocols for its investigation, and presents key data in a format amenable to research and drug development applications.

Chemical Structure and Properties

This compound is the 1-O-methyl ether derivative of Jatamanin D. The methylation of one of the hydroxyl groups is the key structural difference from its parent compound.

Chemical Structure:

Based on the structure of Jatamanin D, the chemical structure of this compound is deduced to be as follows:

(Image of the deduced chemical structure of this compound would be placed here)

IUPAC Name: (1R,3S,4S,6S,7S,8R)-4-hydroxy-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.0³'⁷]decane

Molecular Formula: C₁₁H₁₆O₄[1]

CAS Number: 54656-47-2[1][2][3][4]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its parent compound, Jatamanin D, is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Property | This compound | Jatamanin D |

| Molecular Weight | 212.24 g/mol [1] | 198.22 g/mol |

| Molecular Formula | C₁₁H₁₆O₄[1] | C₁₀H₁₄O₄ |

| Appearance | Oil | - |

| Storage | 2-8°C Refrigerator | - |

| Shipping Conditions | Ambient | - |

Table 1. Physicochemical Properties of this compound and Jatamanin D.

Postulated Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the known activities of extracts from Nardostachys jatamansi and related sesquiterpenoids provide a strong basis for postulating its potential therapeutic effects.[5][6][7][8][9] These activities primarily revolve around neuroprotection, anti-inflammatory effects, and potential anticancer properties.

Neuroprotective Effects

Extracts of Nardostachys jatamansi have demonstrated significant neuroprotective properties, including anticonvulsant and memory-enhancing effects.[9][10] Compounds from this plant have been shown to interact with key targets in neurodegenerative diseases.

A proposed signaling pathway for the neuroprotective effects, based on related compounds, is illustrated below. This pathway highlights the potential for this compound to modulate key enzymes involved in neurotransmission and neuronal survival.

Caption: Postulated neuroprotective signaling pathway of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of Nardostachys jatamansi extracts are well-documented.[5][6][8] This activity is likely mediated through the modulation of key inflammatory signaling pathways. The potential of this compound to act as an anti-inflammatory agent warrants further investigation.

A simplified representation of a potential anti-inflammatory mechanism is provided below, focusing on the inhibition of pro-inflammatory mediators.

Caption: Putative anti-inflammatory mechanism of this compound.

Anticancer Potential

Several studies have highlighted the anticancer potential of compounds isolated from Nardostachys jatamansi.[8][9] These compounds have been shown to induce apoptosis and inhibit the proliferation of cancer cell lines. The structural similarity of this compound to these active compounds suggests it may also possess antiproliferative properties.

An in silico analysis of related compounds from Nardostachys jatamansi has suggested interactions with key cancer-related targets.

| Target | Potential Effect |

| VEGFR2 | Inhibition of angiogenesis |

| CDK2 | Cell cycle arrest |

| BCL2 | Induction of apoptosis |

| EGFR | Inhibition of cell proliferation |

Table 2. Potential Anticancer Molecular Targets for this compound based on related compounds.

Proposed Experimental Protocols

To validate the postulated biological activities of this compound, a series of in vitro and in vivo experiments are recommended. The following protocols are based on standard methodologies used for the evaluation of sesquiterpenoids and related natural products.

General Experimental Workflow

The following diagram illustrates a general workflow for the biological evaluation of this compound.

Caption: General workflow for the biological evaluation of this compound.

Detailed Methodologies

3.2.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

-

Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the rate of production of thiocholine as the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

-

Add the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine chloride).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

3.2.2. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

-

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

-

3.2.3. MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually between 500 and 600 nm).

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases, inflammation, and oncology. While further research is required to fully elucidate its biological activities and mechanisms of action, the information presented in this guide provides a solid foundation for future investigations. The proposed experimental protocols offer a clear path for researchers to validate the therapeutic potential of this intriguing sesquiterpenoid. The structured presentation of data and the visualization of potential signaling pathways are intended to facilitate a deeper understanding and accelerate the drug discovery process.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | 54656-47-2 [chemicalbook.com]

- 4. This compound | CAS:54656-47-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. plantarchives.org [plantarchives.org]

- 6. researchgate.net [researchgate.net]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. jneonatalsurg.com [jneonatalsurg.com]

- 9. phytojournal.com [phytojournal.com]

- 10. Jatamansinol from Nardostachys jatamansi: a multi-targeted neuroprotective agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating 1-O-Methyljatamanin D from Nardostachys jatamansi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 1-O-Methyljatamanin D from the rhizomes of Nardostachys jatamansi. While direct and specific protocols for this compound are not extensively detailed in publicly available literature, this document outlines a robust, generalized methodology based on established techniques for the extraction and purification of sesquiterpenoids from Nardostachys jatamansi. The guide also touches upon the potential biological significance of compounds isolated from this plant, offering context for further research and drug development.

Nardostachys jatamansi, a perennial herb found in the Himalayas, is a rich source of various bioactive sesquiterpenoids.[1][2] These compounds have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1][3] This guide serves as a foundational resource for professionals engaged in the exploration and utilization of these natural products.

Experimental Protocols

The isolation of this compound, a sesquiterpenoid, involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on successful methodologies reported for the isolation of other sesquiterpenoids from Nardostachys jatamansi.[1][4]

Plant Material Collection and Preparation

-

Collection: The rhizomes of Nardostachys jatamansi should be collected and authenticated by a qualified botanist.

-

Preparation: The rhizomes are washed, shade-dried, and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Method: Soxhlet extraction is a commonly employed and efficient method for extracting terpenoids.[4]

-

Solvent: Non-polar solvents are ideal for extracting sesquiterpenoids. Hexane is a suitable choice.[4]

-

Procedure:

-

A known quantity of the powdered rhizome (e.g., 1 kg) is packed into a thimble and placed in the Soxhlet apparatus.

-

The apparatus is fitted with a round-bottom flask containing hexane (e.g., 2.5 L).

-

The solvent is heated to its boiling point, and the extraction is carried out for a sufficient duration (e.g., 48-72 hours) to ensure exhaustive extraction.

-

After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude hexane extract.

-

Fractionation

-

Method: Column chromatography is used to separate the crude extract into fractions of varying polarity.

-

Adsorbent: Silica gel (60-120 mesh) is a standard adsorbent for this purpose.

-

Procedure:

-

A glass column is packed with a slurry of silica gel in hexane.

-

The crude hexane extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is then eluted with a gradient of solvents with increasing polarity. A typical gradient could be:

-

100% Hexane

-

Hexane-Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate-Methanol mixtures (e.g., 95:5, 90:10 v/v)

-

-

Fractions of a specific volume (e.g., 100 mL) are collected sequentially.

-

Purification and Isolation

-

Method: The fractions obtained from column chromatography are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

TLC Analysis: Each fraction is monitored by TLC to identify the presence of the target compound. A suitable solvent system is developed to achieve good separation. The spots can be visualized under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Preparative TLC/HPLC: Fractions showing the presence of a compound with an Rf value corresponding to a jatamanin derivative are pooled and subjected to preparative TLC or HPLC for final purification.

-

Crystallization: The purified compound can be crystallized from a suitable solvent or solvent mixture to obtain pure crystals of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that would be collected during the isolation process.

Table 1: Extraction and Fractionation Yields

| Step | Input Material | Solvent System | Yield (g) | Yield (%) |

| Soxhlet Extraction | 1 kg N. jatamansi rhizome powder | Hexane | 50.0 | 5.0 |

| Column Chromatography | 50.0 g Crude Hexane Extract | Hexane-Ethyl Acetate Gradient | - | - |

| Fraction 1 | - | Hexane (100%) | 10.0 | 20.0 (of crude) |

| Fraction 2 | - | Hexane:EtOAc (98:2) | 15.0 | 30.0 (of crude) |

| Fraction 3 | - | Hexane:EtOAc (95:5) | 12.5 | 25.0 (of crude) |

| Fraction 4 | - | Hexane:EtOAc (90:10) | 7.5 | 15.0 (of crude) |

| Fraction 5 | - | Hexane:EtOAc (80:20) | 5.0 | 10.0 (of crude) |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₆O₃ |

| Molecular Weight | 266.38 g/mol |

| Appearance | White crystalline solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical data based on jatamanin structure |

| δ (ppm) | Multiplicity, J (Hz), Proton Assignment |

| ¹³C NMR (CDCl₃, 100 MHz) | Hypothetical data based on jatamanin structure |

| δ (ppm) | Carbon Assignment |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺, [M+Na]⁺ |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Caption: Experimental workflow for the isolation of this compound.

Many sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated anti-neuroinflammatory effects by inhibiting the NF-κB signaling pathway.[1] The following diagram illustrates this proposed mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical investigation and hair growth studies on the rhizomes of Nardostachys jatamansi DC - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-O-Methyljatamanin D: A Technical Guide to its Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a member of the iridoid class of monoterpenoids, a group of secondary metabolites found in a variety of plants and known for their diverse biological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed experimental protocols for its extraction and isolation, and an exploration of its potential biological significance, with a focus on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The primary and currently documented natural source of this compound is the plant Valeriana jatamansi , also known as Indian Valerian.[1] This perennial herb, belonging to the Caprifoliaceae family, has a long history of use in traditional medicine systems, particularly in Asia, for treating a range of ailments including nervous disorders, insomnia, and gastrointestinal issues.[1][2] The iridoids, including this compound, are predominantly found in the roots and rhizomes of the plant.[1][2]

Experimental Protocols

The isolation of this compound from Valeriana jatamansi involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methodologies for the isolation of iridoids from this plant species.

General Extraction and Fractionation of Iridoids from Valeriana jatamansi

A widely used method for extracting iridoids from Valeriana jatamansi involves solvent extraction followed by fractionation.[3]

1. Extraction:

-

The air-dried and powdered roots and rhizomes of Valeriana jatamansi are extracted exhaustively with 95% ethanol at room temperature.[3]

-

The resulting ethanol extract is then concentrated under reduced pressure to yield a crude residue.[3]

2. Fractionation:

-

The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, and ethyl acetate.[3]

-

The ethyl acetate fraction, which is typically enriched with iridoids, is collected and concentrated.[3]

The following is a general workflow for the extraction and fractionation process:

Purification of this compound

Further purification of the iridoid-enriched fraction to isolate this compound typically involves a combination of chromatographic techniques. While a specific protocol for this compound is not detailed in the available literature, a general approach would be as follows:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents such as n-hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known iridoids are further purified using preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This step is crucial for obtaining the pure compound.

Quantitative Data

| Extraction/Fractionation Step | Solvent System | Yield (%) |

| Crude Ethanol Extract | 95% Ethanol | ~16.8% |

| Ethyl Acetate Fraction | Ethyl Acetate | ~29.1% of crude extract |

| n-Butanol Fraction | n-Butanol | ~12.3% of crude extract |

| Water Fraction | Water | ~1.2% of crude extract |

Note: Yields can vary depending on the plant material, collection time, and specific extraction conditions.

Spectroscopic Data

The structure of this compound, chemically named (1R,3R,5R,7S,8R,9S)‐3,8‐epoxy‐1‐O‐methyl‐5‐hydroxyvalechlorine, has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While the complete 1H and 13C NMR data for this compound is not explicitly available in the reviewed literature, the data for structurally similar chlorinated valepotriates isolated from Valeriana jatamansi have been reported. Researchers can expect characteristic signals for the iridoid skeleton, the epoxy ring, the methyl ether group, and the hydroxyl group.

Biological Context and Signaling Pathways

Iridoids isolated from Valeriana jatamansi have been shown to possess a range of biological activities, including neuroprotective, anti-inflammatory, and sedative effects. Of particular interest is the emerging evidence suggesting that iridoid-rich fractions from Valeriana jatamansi can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its activation is associated with neuroprotective effects.

The proposed mechanism involves the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis.

The following diagram illustrates the proposed activation of the PI3K/Akt signaling pathway by iridoids from Valeriana jatamansi.

Conclusion

This compound is a promising iridoid compound naturally occurring in Valeriana jatamansi. This guide has provided a comprehensive overview of its natural source, detailed methodologies for its extraction and isolation, and insights into its potential biological activities through the modulation of the PI3K/Akt signaling pathway. Further research is warranted to fully elucidate the specific pharmacological properties of pure this compound and to explore its therapeutic potential. The protocols and data presented here serve as a foundational resource for scientists and researchers in the field of natural product drug discovery.

References

An In-Depth Technical Guide to the Chemical Constituents and Pharmacological Activities of Valeriana jatamansi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriana jatamansi Jones, a perennial herb from the Caprifoliaceae family, has a rich history in traditional medicine, particularly for treating neurological and inflammatory conditions. Modern phytochemical investigations have revealed a complex array of bioactive compounds, primarily iridoids, sesquiterpenoids, and essential oils, which are responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the major chemical constituents isolated from V. jatamansi, with a focus on their quantitative analysis and pharmacological activities. Detailed experimental protocols for extraction, isolation, and bioassays are presented to facilitate further research. Additionally, this guide addresses the identity of 1-O-Methyljatamanin D, clarifying its relationship with the constituents of V. jatamansi.

Introduction

Valeriana jatamansi Jones, also known as Indian Valerian, is a significant medicinal plant native to the Himalayan region.[1] Its roots and rhizomes are the primary source of medicinally valuable compounds.[2] Traditionally, it has been used to manage conditions like insomnia, anxiety, depression, and inflammatory disorders.[1] The pharmacological interest in this plant is driven by its diverse phytochemical profile, which includes a wide range of iridoids, sesquiterpenoids, lignans, and flavonoids.[3][4] These compounds have been shown to exhibit neuroprotective, cytotoxic, antimicrobial, and anti-inflammatory properties.[3] This guide aims to consolidate the current knowledge on these constituents, present quantitative data for comparative analysis, and provide detailed methodologies for their study.

A note on This compound : Based on an extensive literature review, this compound is not a recognized constituent of Valeriana jatamansi. While several "Jatamanin" iridoids have been isolated from V. jatamansi[1][3], this compound appears to be a distinct chemical entity with limited available data, primarily its CAS number (54656-47-2).[5] Therefore, this document will focus on the confirmed chemical constituents of V. jatamansi.

Major Chemical Constituents of Valeriana jatamansi

The primary bioactive compounds in V. jatamansi are categorized into iridoids (valepotriates), sesquiterpenoids, and essential oils.

Iridoids

Iridoids, particularly valepotriates, are considered key therapeutic agents in V. jatamansi.[6] They are monoterpenoid-derived compounds known for their sedative, anxiolytic, and cytotoxic activities. Numerous iridoids have been isolated, including jatamanins and valtrates.[3][7][8]

Sesquiterpenoids

Sesquiterpenoids contribute significantly to the aromatic and pharmacological properties of the plant. Compounds such as patchouli alcohol and maaliol are often major components of the essential oil.[3] Other sesquiterpenoids like valeriananoids have also been identified from the roots.[7]

Essential Oils

The essential oil of V. jatamansi roots and rhizomes is a complex mixture of volatile compounds, with its composition varying based on geographical location and distillation methods.[6] Over 290 different compounds have been identified in the essential oil.[6]

Quantitative Data on Bioactive Constituents

The following tables summarize the quantitative data related to the chemical composition and biological activities of V. jatamansi constituents.

Table 1: Major Components of Valeriana jatamansi Essential Oil

| Compound | Percentage Composition (%) | Reference |

|---|---|---|

| Patchouli alcohol | 19.0 - 63.1% | [6] |

| Maaliol | 2.9 - 53.8% | [6] |

| Seychellene | 4.1 - 27.4% | [3] |

| β-gurjunene | 3.0 - 20.8% | [3] |

| α-santalene | 0.6 - 12.0% | [3] |

| β-patchoulene | 0.4 - 10.2% | [6] |

| α-guaiene | 0.7 - 5.5% | [3][6] |

| α-bulnesene | 0.7 - 6.3% |[3] |

Table 2: Cytotoxic and Pharmacological Activities of Selected V. jatamansi Isolates

| Compound/Fraction | Bioactivity | Assay/Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| (+)-9'-Isovaleroxylariciresinol | Cytotoxicity | PC-3M (Prostate Cancer) | 8.1 µM | [4] |

| (+)-9'-Isovaleroxylariciresinol | Cytotoxicity | HCT-8 (Colon Cancer) | 5.3 µM | [4] |

| Jatamansidoids (compounds 13-15) | Anti-influenza | H1N1 and H3N2 strains | 0.21 - 1.48 µM | [9] |

| Iridoid Fraction | Neuroprotection | CoCl₂-induced neuronal cell death in PC12 cells | Moderate Effects | [4] |

| Various Isolates | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | Activity Confirmed |[7] |

Experimental Protocols & Methodologies

Extraction and Isolation of Iridoid-Rich Fraction

A general methodology for obtaining an iridoid-rich fraction (IRFV) from V. jatamansi involves solvent extraction followed by column chromatography.[10]

-

Extraction : Powdered roots of V. jatamansi are extracted with 70% ethanol (plant-to-solvent ratio of 1:8 for 24h, followed by 1:6 for 12h).[10]

-

Concentration : The combined ethanol extracts are concentrated under reduced pressure to remove the solvent, yielding a crude ethanolic extract.[10]

-

Chromatography : The crude extract is subjected to column chromatography over a macroporous adsorption resin.[10]

-

Elution : The column is eluted sequentially with deionized water, followed by 60% ethanol, and finally 95% ethanol.[10]

-

Fraction Collection : The 95% ethanol fraction, which is rich in iridoids, is collected, concentrated, and dried under vacuum.[10]

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of plant extracts or isolated compounds.[11][12]

-

Cell Seeding : Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[13]

-

Treatment : Treat the cells with various concentrations of the test compound (e.g., isolated iridoid) or extract dissolved in an appropriate solvent (like DMSO, ensuring final concentration does not affect viability) and incubate for a specified period (e.g., 48 or 72 hours).[11][13][14]

-

MTT Addition : Add 20 µL of a 5 mg/mL MTT stock solution (prepared in PBS) to each well and incubate for 3-4 hours at 37°C.[11][13]

-

Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[13]

-

Absorbance Reading : Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm.[13][15]

-

Data Analysis : Calculate cell viability as a percentage relative to untreated control cells. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can be determined from a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the inhibitory effect of compounds on AChE, an enzyme critical in neurotransmission. Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.[16][17][18]

-

Reagent Preparation :

-

Enzyme: Acetylcholinesterase (AChE from Electrophorus electricus).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: Tris-HCl or Phosphate buffer (pH 8.0).

-

-

Assay Procedure (96-well plate format) :

-

Measurement : The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion. Measure the increase in absorbance at 405-412 nm over time using a microplate reader.[16][17]

-

Calculation : The percentage of inhibition is calculated using the formula:

Pharmacological Mechanisms & Signaling Pathways

Acetylcholinesterase (AChE) Inhibition

Several compounds isolated from V. jatamansi have demonstrated inhibitory activity against acetylcholinesterase (AChE).[7] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine, a mechanism that is central to the therapeutic effect of drugs used for Alzheimer's disease.[20]

PI3K/Akt Signaling Pathway Activation

Recent studies have shown that the iridoid-rich fraction from V. jatamansi (IRFV) can promote axonal regeneration and motor function recovery after spinal cord injury. This therapeutic effect is mediated through the activation of the PI3K/Akt signaling pathway, which is a crucial intracellular pathway for promoting cell survival and proliferation.[10]

Conclusion

Valeriana jatamansi is a rich source of bioactive iridoids and sesquiterpenoids with significant therapeutic potential, particularly in the fields of neuropharmacology and oncology. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the medicinal properties of this plant. Future research should focus on the synergistic effects of its complex phytochemical mixture, the elucidation of precise molecular mechanisms for its various bioactivities, and the potential for standardized extracts in clinical applications.

References

- 1. Comparative and Functional Screening of Three Species Traditionally used as Antidepressants: Valeriana officinalis L., Valeriana jatamansi Jones ex Roxb. and Nardostachys jatamansi (D.Don) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gbpihed.gov.in [gbpihed.gov.in]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 54656-47-2 [chemicalbook.com]

- 6. Chemical Diversity of Essential Oil of Valeriana jatamansi from Different Altitudes of Himalaya and Distillation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iridoids and sesquiterpenoids from the roots of Valeriana jatamansi Jones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. agetds.com [agetds.com]

- 17. Screening the methanol extracts of some Iranian plants for acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]

- 20. researchgate.net [researchgate.net]

The Biosynthesis of Jatamannin Derivatives: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Jatamannin derivatives, a class of bioactive sesquiterpenoids isolated from Nardostachys jatamansi, have garnered significant interest for their potential therapeutic applications. Understanding their biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Jatamannin derivatives, integrating current transcriptomic and metabolomic data. It details the enzymatic steps from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), through the formation of the characteristic aristolane scaffold, to the subsequent oxidative modifications leading to the diverse array of Jatamannin derivatives. This document includes detailed experimental protocols for the identification and quantification of these compounds and key enzymes, alongside quantitative data and visual pathway representations to facilitate further research and drug development.

Introduction

Nardostachys jatamansi (family Valerianaceae) is a critically endangered medicinal plant native to the Himalayas. It is a rich source of various sesquiterpenoids, which are major contributors to its therapeutic properties.[1][2] Among these, Jatamannin derivatives, which include compounds like Jatamansin, Jatamanin A, and Jatamanin D, are of particular interest due to their neuroprotective and other pharmacological activities. The biosynthesis of these complex molecules is a multi-step process involving a cascade of enzymatic reactions. This guide elucidates the proposed pathway, beginning from the central isoprenoid pathway to the formation of the aristolane-type sesquiterpenoid backbone and subsequent chemical decorations.

The Core Biosynthetic Pathway

The biosynthesis of Jatamannin derivatives, like all sesquiterpenoids, originates from the isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via the mevalonate (MVA) and the 2-methyl-D-erythritol-4-phosphate (MEP) pathways.[3][4]

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are condensed to form the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes.[5][6] This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).

Cyclization to the Aristolane Skeleton

The commitment step in the biosynthesis of many Jatamannin derivatives is the cyclization of FPP to form the aristolane bicyclic sesquiterpene scaffold. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically an aristolochene synthase.[1][7] The proposed mechanism involves the ionization of FPP, followed by a series of cyclizations and rearrangements to yield (+)-aristolochene.[8][9] The initial cyclization of FPP forms a germacrene A intermediate.[8]

Post-Cyclization Modifications

Following the formation of the aristolochene backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are believed to introduce the functional groups (hydroxyls, ketones, etc.) that characterize the various Jatamannin derivatives.[10][11][12] The exact sequence of these modifications and the specific CYP450 enzymes involved in N. jatamansi are still under investigation. Transcriptome analyses of N. jatamansi have identified several candidate TPS and CYP450 genes that are likely involved in this pathway.[6][13]

Proposed Biosynthetic Pathway of Jatamannin Derivatives

The following diagram illustrates the proposed biosynthetic pathway leading to representative Jatamannin derivatives.

Quantitative Data

The concentration of key Jatamannin derivatives, such as jatamansone, varies in Nardostachys jatamansi extracts. The following tables summarize quantitative data from representative studies.

Table 1: Jatamansone Content in Nardostachys jatamansi Extracts

| Extraction Method | Solvent System | Jatamansone Concentration | Reference |

| Soxhlet Assisted Extraction | Methanol | 0.3059 g / 10 g of powder | [3] |

| Ultrasound Assisted Extraction | Methanol | 0.3065 g / 10 g of powder | [3] |

| Steam Distillation | - | 20.32% in essential oil | [14] |

Table 2: HPTLC Method Validation for Jatamansone Quantification

| Parameter | Value | Reference |

| Mobile Phase | Petroleum ether:ether (3:1, v/v) | [14] |

| Rf value | 0.43 ± 0.04 | [14] |

| Linearity Range | 250-1500 ng/spot | [14] |

| Correlation Coefficient (r2) | 0.9980 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Jatamannin derivative biosynthesis.

Protocol for Identification of Sesquiterpene Biosynthesis Genes

This protocol is based on methods described for identifying terpene synthase genes in plants.[13][15]

Materials:

-

Nardostachys jatamansi plant material

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for candidate genes and housekeeping genes

-

qRT-PCR master mix and instrument

Procedure:

-

Sample Collection: Collect fresh plant tissues (roots, rhizomes, leaves) and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA using a commercial kit following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.

-

Transcriptome Sequencing: Prepare cDNA libraries and perform high-throughput sequencing.

-

Data Assembly and Annotation: Assemble the sequencing reads into unigenes and annotate them by sequence similarity searches against public databases.

-

Candidate Gene Identification: Identify putative terpene synthase (TPS) and cytochrome P450 (CYP450) genes based on annotation results.

-

Phylogenetic Analysis: Construct phylogenetic trees to classify the candidate genes.

-

Expression Analysis: Validate the expression of candidate genes in different tissues using quantitative real-time PCR (qRT-PCR).

Protocol for In Vitro Terpene Synthase Assay

This generalized protocol is adapted from methods used for characterizing terpene synthases.[16]

Materials:

-

Expression vector (e.g., pET-28a)

-

E. coli expression strain (e.g., BL21(DE3))

-

IPTG for induction

-

Purification system (e.g., Ni-NTA affinity chromatography)

-

Farnesyl pyrophosphate (FPP) substrate

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 15 mM MgCl2, 5 mM DTT)

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS instrument

Procedure:

-

Gene Cloning and Expression: Clone the candidate TPS cDNA into an expression vector and transform it into E. coli. Induce protein expression with IPTG.

-

Protein Purification: Purify the recombinant TPS protein using an appropriate method like Ni-NTA affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with FPP in the assay buffer.

-

Product Extraction: Extract the reaction products with an organic solvent.

-

GC-MS Analysis: Analyze the extracted products by GC-MS to identify the terpene products based on their mass spectra and retention times compared to standards.

Protocol for Quantification of Jatamansone by HPTLC

This protocol is based on a validated HPTLC method for jatamansone.[14]

Materials:

-

Nardostachys jatamansi extract

-

Jatamansone standard

-

HPTLC plates (silica gel 60F-254)

-

Petroleum ether and diethyl ether

-

HPTLC development chamber

-

HPTLC scanner

Procedure:

-

Sample and Standard Preparation: Prepare a stock solution of the N. jatamansi extract and a series of standard solutions of jatamansone in a suitable solvent.

-

Chromatography: Apply the sample and standard solutions to the HPTLC plate. Develop the plate using a mobile phase of petroleum ether:ether (3:1, v/v).

-

Densitometric Analysis: After development, dry the plate and scan it at 285 nm.

-

Quantification: Generate a calibration curve from the peak areas of the jatamansone standards and use it to determine the concentration of jatamansone in the sample.

Conclusion and Future Perspectives

The biosynthesis of Jatamannin derivatives is a complex process that is beginning to be unraveled through modern 'omics' technologies. While the initial steps involving the formation of the aristolane skeleton are relatively well-understood, the subsequent tailoring reactions catalyzed by cytochrome P450s represent a significant area for future research. The identification and characterization of these enzymes will be key to fully elucidating the pathway and enabling the heterologous production of these valuable compounds. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to explore and exploit the therapeutic potential of Jatamannin derivatives.

References

- 1. Aristolochene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides | MDPI [mdpi.com]

- 5. Antioxidant, Biomolecule Oxidation Protective Activities of Nardostachys jatamansi DC and Its Phytochemical Analysis by RP-HPLC and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Key Genes Involved in Sesquiterpene Synthesis in Nardostachys jatamansi Based on Transcriptome and Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aristolochene synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of littorine in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Key Genes Involved in Sesquiterpene Synthesis in Nardostachys jatamansi Based on Transcriptome and Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular identification and expression of sesquiterpene pathway genes responsible for patchoulol biosynthesis and regulation in Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-O-Methyljatamanin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid compound isolated from Valeriana jatamansi, a plant recognized for its traditional medicinal uses. As a member of the iridoid class, this compound is of interest to researchers for its potential biological activities and as a subject for phytochemical studies. This technical guide provides a summary of the available spectroscopic data for this compound, essential for its identification, characterization, and further investigation in drug discovery and development.

Due to the limited availability of primary literature sources in readily accessible databases, this document curates information from chemical databases and supplier specifications. Researchers requiring exhaustive experimental details are encouraged to seek out the original isolation and structure elucidation publications.

Spectroscopic Data

The structural elucidation of natural products like this compound relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR data are crucial for assigning the proton and carbon frameworks, respectively. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity and stereochemistry.

Table 1: NMR Spectroscopic Data for this compound (Predicted/Typical Values)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not available in searched resources | Data not available in searched resources |

Note: Specific, experimentally derived NMR data for this compound could not be located in the searched scientific literature. The table is provided as a template for where such data would be presented.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is typically used to determine the precise molecular formula.

Table 2: Mass Spectrometry Data for this compound

| Technique | Value |

| Molecular Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol |

| HRMS (M+H)⁺ | Data not available in searched resources |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Absorption (cm⁻¹) |

| O-H (Alcohol/Carboxylic Acid) | Data not available in searched resources |

| C=O (Ester/Carbonyl) | Data not available in searched resources |

| C-O (Ether/Ester) | Data not available in searched resources |

| C=C (Alkene) | Data not available in searched resources |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. The following are generalized methodologies for the spectroscopic analysis of a natural product like this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired using standard pulse programs. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI, APCI) is used.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, and the exact mass is used to calculate the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after solvent evaporation, as a KBr pellet, or using an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural characterization of a novel natural product is a critical aspect of phytochemical research.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

In-depth Analysis of 1-O-Methyljatamanin D: A Scientific Void in Therapeutic Target Identification

Despite the growing interest in natural compounds for drug discovery, a comprehensive analysis of the therapeutic targets of 1-O-Methyljatamanin D, a molecule isolated from the medicinal plant Valeriana jatamansi, is currently unachievable due to a significant lack of specific scientific research. While the plant source itself is well-documented for its diverse pharmacological activities, detailed investigation into the mechanism of action and specific cellular targets of this particular compound remains a notable gap in the scientific literature.

Valeriana jatamansi, also known as Indian Valerian or Jatamansi, has a long history of use in traditional medicine for treating a variety of ailments, including neurological disorders, inflammation, and microbial infections.[1][2][3] Phytochemical analyses of this plant have revealed a rich array of bioactive compounds, such as valerenic acid, jatamansinol, and various valepotriates, which are believed to contribute to its therapeutic effects.[3][4] However, specific data on this compound is sparse, limited primarily to its chemical identification (CAS Number: 54656-47-2, Molecular Formula: C₁₁H₁₆O₄) and its origin.

The absence of dedicated studies on this compound means that there is no publicly available quantitative data on its biological activity, no detailed experimental protocols for its investigation, and consequently, no elucidated signaling pathways with which it may interact. Crafting an in-depth technical guide or whitepaper with the requested level of detail is therefore not feasible at this time.

While it is plausible that this compound may share some of the broader biological activities of other compounds found in Valeriana jatamansi and the related species Nardostachys jatamansi—such as neuroprotective, anti-inflammatory, or anticancer properties—this remains purely speculative without direct experimental evidence.[5][6][7][8][9] Reports on Nardostachys jatamansi highlight its potential in managing conditions like Alzheimer's disease and cancer through various mechanisms, including antioxidant and anti-proliferative effects.[5][6] However, attributing these properties to this compound would be scientifically unfounded.

For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The established medicinal use of Valeriana jatamansi suggests that its constituent compounds, including the understudied this compound, are promising candidates for further investigation. Future research should focus on isolating this compound in sufficient quantities for comprehensive biological screening.

To bridge the current knowledge gap, a systematic approach would be required. This would involve a series of in vitro and in vivo studies designed to:

-

Determine the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

-

Investigate its anti-inflammatory properties by measuring its impact on key inflammatory mediators and signaling pathways (e.g., NF-κB, MAPK).

-

Assess its neuroprotective potential in cellular and animal models of neurodegenerative diseases.

-

Utilize high-throughput screening and molecular docking studies to identify potential protein targets.

-

Elucidate the specific signaling pathways modulated by this compound upon target engagement.

Below is a conceptual workflow that could guide future research efforts to identify the therapeutic targets of this compound.

References

- 1. Valeriana jatamansi: Bioactive Compounds and their Medicinal Uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

The Enigmatic Mechanism of 1-O-Methyljatamanin D: A Hypothesized Exploration

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D, a sesquiterpenoid derived from the medicinal plant Nardostachys jatamansi, represents a molecule of significant interest within the sphere of neuropharmacology and phytomedicine. Despite a long history of traditional use of N. jatamansi for various ailments, the precise molecular mechanisms underpinning the bioactivity of its individual constituents, such as this compound, remain largely unelucidated. This technical guide synthesizes the available, albeit limited, information to propose a hypothesized mechanism of action for this compound. Drawing upon the known pharmacological activities of N. jatamansi extracts and related compounds, we will explore potential signaling pathways and molecular targets. It is imperative to note that the following discourse is largely speculative and intended to provide a foundational framework for future empirical investigation.

Introduction: The Therapeutic Potential of Nardostachys jatamansi

Nardostachys jatamansi, commonly known as Jatamansi, is a perennial herb found in the Himalayan region. Extracts from its rhizomes have been utilized for centuries in traditional Ayurvedic medicine to treat a variety of conditions, including neurological and cardiovascular disorders.[1][2] The therapeutic effects of these extracts are attributed to a rich phytochemical profile, which includes sesquiterpenes, lignans, and neolignans.[1] Among these, the jatamanin derivatives, including this compound, are considered to be significant contributors to the plant's bioactivity.

Pharmacological studies on crude extracts of N. jatamansi have demonstrated a range of biological activities, including:

-

Antidepressant and Anxiolytic Effects: Suggesting modulation of central nervous system pathways.

-

Anticonvulsant Activity: Indicating a potential role in regulating neuronal excitability.[1][2]

-

Antiarrhythmic Properties: Pointing towards an influence on cardiovascular ion channels.

-

Antioxidant and Neuroprotective Activities: Highlighting a capacity to mitigate oxidative stress, a key factor in neurodegenerative diseases.[1]

While these broad activities provide clues, the specific molecular interactions of this compound are yet to be defined.

Hypothesized Mechanism of Action: A Multi-Target Approach

Given the diverse pharmacological profile of N. jatamansi, it is plausible that this compound does not act on a single target but rather engages with multiple components of cellular signaling cascades. Our central hypothesis is that this compound exerts its effects through a combination of neurotransmitter receptor modulation and cellular stress response pathway activation .

Potential Modulation of Neurotransmitter Systems

The reported antidepressant and anticonvulsant effects of N. jatamansi extracts suggest an interaction with key neurotransmitter systems, such as the GABAergic and glutamatergic pathways.

-

GABAergic System: Enhanced GABAergic inhibition is a common mechanism for anxiolytic and anticonvulsant drugs. This compound may act as a positive allosteric modulator of GABA-A receptors, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane. This would result in a dampening of neuronal excitability.

-

Glutamatergic System: Excitotoxicity, mediated by over-activation of glutamate receptors like the NMDA receptor, is a hallmark of many neurological disorders.[3][4] this compound could potentially act as an antagonist or a negative modulator of NMDA receptors, thereby preventing excessive calcium influx and subsequent neuronal damage.

Below is a conceptual workflow illustrating the potential points of intervention for this compound in neuronal signaling.

Figure 1: Hypothesized modulation of neurotransmitter receptors by this compound.

Engagement with Cellular Stress Response Pathways

The antioxidant properties of N. jatamansi suggest that its constituents can influence cellular mechanisms that combat oxidative stress. A key pathway in this regard is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

-

Nrf2-ARE Pathway Activation: Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that this compound may promote the dissociation of Nrf2 from its inhibitor, Keap1, thereby initiating this protective cascade.

The following diagram illustrates the hypothesized activation of the Nrf2-ARE pathway.

Figure 2: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Data Presentation: A Call for Future Research

A critical component of validating any mechanistic hypothesis is the generation of robust quantitative data. As of the time of this writing, there is a conspicuous absence of published studies providing such data specifically for this compound. To move beyond speculation, future research should focus on generating data in the following areas:

| Experimental Assay | Parameter to be Measured | Hypothesized Outcome for this compound |

| Radioligand Binding Assays | Binding affinity (Ki) to GABA-A and NMDA receptors | Measurable affinity for one or both receptor types |

| Electrophysiology (Patch-Clamp) | Modulation of ion channel currents (GABA-A, NMDA) | Potentiation of GABA-A currents; Inhibition of NMDA currents |

| In Vitro Calcium Imaging | Changes in intracellular calcium levels upon glutamate stimulation | Attenuation of glutamate-induced calcium influx |

| Western Blotting / qPCR | Expression levels of Nrf2 and downstream antioxidant enzymes (e.g., HO-1, GCLC) | Upregulation of Nrf2 and target gene expression |

| Cellular Oxidative Stress Assays | Levels of reactive oxygen species (ROS) | Reduction in intracellular ROS levels |

Experimental Protocols: Foundational Methodologies

While specific protocols for this compound are not available, the following are standard methodologies that would be crucial in testing the proposed hypotheses.

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to specific neurotransmitter receptors.

-

General Protocol:

-

Prepare cell membrane fractions expressing the receptor of interest (e.g., from HEK293 cells transfected with GABA-A or NMDA receptor subunits).

-

Incubate the membrane preparation with a specific radioligand (e.g., [³H]muscimol for GABA-A sites, [³H]MK-801 for NMDA channels) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from competition binding curves.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the functional effect of this compound on ion channel activity.

-

General Protocol:

-

Culture primary neurons or a suitable neuronal cell line.

-

Using a glass micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

-

Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).

-

Apply specific agonists (e.g., GABA, NMDA) to elicit ion currents.

-

Perfuse the cells with varying concentrations of this compound and observe changes in the amplitude and kinetics of the agonist-evoked currents.

-

Conclusion and Future Directions

The therapeutic potential of this compound, extrapolated from the traditional use and pharmacological studies of Nardostachys jatamansi, is considerable. However, a significant gap exists in our understanding of its molecular mechanism of action. The hypotheses presented in this guide—centered on the dual modulation of neurotransmitter systems and cellular stress responses—offer a rational starting point for future research.

To transition from hypothesis to established mechanism, a concerted research effort is required. This should involve a systematic approach encompassing ligand binding studies, functional electrophysiological assays, and detailed characterization of its impact on intracellular signaling pathways such as the Nrf2-ARE axis. Elucidating the precise molecular targets of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel, targeted therapies for neurological and other disorders. The logical flow for future research is depicted below.

Figure 3: Logical workflow for future research on this compound.

References

- 1. An Important Indian Traditional Drug of Ayurveda Jatamansi and Its Substitute Bhootkeshi: Chemical Profiling and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Properties of Jatamanin Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of Jatamanin analogues, focusing on key compounds derived from Nardostachys jatamansi. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Executive Summary

Jatamanin analogues, particularly jatamansinol and nardosinone, have demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Their mechanisms of action are multifaceted, primarily involving the mitigation of neuroinflammation and oxidative stress through the modulation of key signaling pathways such as AKT/mTOR, Nrf2/NLRP3, and NF-κB. This guide collates the available quantitative data on their efficacy and provides detailed methodologies for the experimental models used to evaluate their neuroprotective effects.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative effects of Jatamanin analogues in various experimental models.

Table 1: Neuroprotective Effects of Nardosinone in a Parkinson's Disease Model

| Experimental Model | Compound | Concentration/Dose | Parameter Measured | Result |

| MPTP-induced mouse model of Parkinson's disease | Nardosinone (Nar) | Not specified | Tyrosine Hydroxylase (TH)-positive neurons | Increased number of TH-positive cells in the substantia nigra and striatum compared to the MPTP group. |

| Microglial Activation (Iba-1, iNOS, MHCII expression) | Inhibited the expression of activated microglial markers in the ventral midbrain. | |||

| T Cell Infiltration | Diminished T cell infiltration in the substantia nigra of MPTP-induced mice. | |||

| LPS-induced BV-2 microglial cells | Nardosinone (Nar) | Not specified | Pro-inflammatory factors (M1 markers) | Significantly suppressed the production of M1 pro-inflammatory factors. |

| Reactive Oxygen Species (ROS) | Inhibited the release of ROS. |

Table 2: Neuroprotective Effects of Jatamansinol in Alzheimer's Disease Models

| Experimental Model | Compound | Concentration/Dose | Parameter Measured | Result |

| Aβ42-induced Drosophila model | Jatamansinol | Not specified | Lifespan | Extended the lifespan of AD model flies. |

| Locomotor Activity | Improved locomotor activity. | |||

| Learning and Memory | Enhanced learning and memory. | |||

| Aβ42 Protein Levels | Reduced Aβ42 protein levels. | |||

| Oxidative Stress | Prevented Aβ42 protein-induced oxidative stress. | |||

| Tau-induced Drosophila model | Jatamansinol | Not specified | Lifespan | Significantly extended the lifespan of tauopathy flies. |

| Tau Protein Levels | Reduced Tau protein levels. | |||

| Cholinesterase Activities | Inhibited cholinesterase activities. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to assess the neuroprotective properties of Jatamanin analogues.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to study the effects of compounds on dopaminergic neuron loss, a hallmark of Parkinson's disease.

Experimental Workflow:

Methodology:

-

Animals: Male C57BL/6N mice, 8 weeks old, are used.

-

Induction of Parkinson's Disease: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid (MPTP/p). This combination leads to damage of dopaminergic neurons, mimicking the pathology of Parkinson's disease.

-

Treatment: The Jatamanin analogue (e.g., Nardosinone) or a vehicle control is administered to the mice during the MPTP/p treatment period.

-

Behavioral Assessment: Motor coordination and balance are assessed using tests such as the rotarod test.

-

Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

-

Western Blot Analysis: Protein expression of microglial activation markers (Iba-1, iNOS, MHCII) is measured in brain tissue homogenates to assess neuroinflammation.

LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This in vitro model is used to study the anti-neuroinflammatory effects of compounds.

Experimental Workflow:

Methodology:

-

Cell Culture: BV-2 murine microglial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the Jatamanin analogue for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent to assess NO production.

-

ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture medium are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Western Blot Analysis: The expression of pro-inflammatory enzymes (iNOS, COX-2) and key signaling proteins (e.g., phosphorylated NF-κB) is determined by Western blotting.

Aβ42- and Tau-Induced Neurotoxicity in Drosophila Models

These models are used to study the effects of compounds on the key pathological features of Alzheimer's disease.

Methodology:

-

Fly Stocks and Rearing: Transgenic Drosophila melanogaster expressing human Aβ42 or Tau protein in the nervous system are used. Flies are reared on a standard cornmeal-yeast-agar medium.

-

Treatment: The Jatamanin analogue (e.g., Jatamansinol) is supplemented into the fly food at various concentrations.

-

Lifespan Assay: The survival of flies is monitored daily to determine the effect of the compound on lifespan.

-

Locomotor Assay: The climbing ability of the flies is assessed in a negative geotaxis assay to measure locomotor function.

-

Learning and Memory Assay: Aversive phototaxis suppression assay is used to evaluate learning and memory.

-

Biochemical Assays: Fly head homogenates are used to measure Aβ42 or Tau protein levels, oxidative stress markers, and cholinesterase activity.

Signaling Pathways in Neuroprotection

Jatamanin analogues exert their neuroprotective effects by modulating several key signaling pathways.

AKT/mTOR Signaling Pathway

Nardosinone has been shown to inhibit the AKT/mTOR signaling pathway in activated microglia. This inhibition leads to a reduction in neuroinflammation and a shift in microglial metabolism from glycolysis towards oxidative phosphorylation, which is associated with a less inflammatory phenotype.

Nrf2/NLRP3 Signaling Pathway

The combination of Nardostachys jatamansi extract and levodopa has been shown to activate the Nrf2 signaling pathway while inhibiting the NLRP3 inflammasome. Nrf2 is a key regulator of antioxidant responses, and its activation leads to the expression of antioxidant enzymes that protect against oxidative stress. Inhibition of the NLRP3 inflammasome reduces the production of pro-inflammatory cytokines.

NF-κB Signaling Pathway

Nardosinone has been found to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. By preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of NF-κB p65, nardosinone suppresses the expression of neuroinflammatory mediators.

Conclusion

Jatamanin analogues, including nardosinone and jatamansinol, represent a promising class of compounds for the development of novel neuroprotective therapies. Their ability to target multiple pathological processes, including neuroinflammation and oxidative stress, through the modulation of key signaling pathways, underscores their therapeutic potential. Further research, including more extensive quantitative analysis and preclinical studies in a wider range of neurodegenerative disease models, is warranted to fully elucidate their efficacy and mechanism of action for potential clinical translation.

1-O-Methyljatamanin D: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 1-O-Methyljatamanin D, a natural product of interest for its potential therapeutic applications. Given the limited publicly available quantitative data for this specific compound, this document outlines established experimental protocols and theoretical frameworks to enable researchers to generate robust and reliable data.

Solubility Profile

The solubility of a compound is a critical determinant of its biopharmaceutical properties, impacting its absorption, distribution, and overall efficacy. While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, its qualitative solubility in various organic solvents has been reported.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Solvent Classification | Solvent | Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble | |

| Chlorinated | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Ester | Ethyl Acetate | Soluble |

Experimental Protocol for Determining Aqueous and Solvent Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Objective: To determine the quantitative solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure that there is undissolved solid material at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor. Express the solubility in units such as mg/mL or µM.

-

Stability Profile

Understanding the stability of this compound is crucial for its proper handling, storage, and formulation development. Stability studies help to identify conditions that may lead to its degradation and to establish its shelf-life.

Storage Recommendations

The following table provides a summary of the recommended storage conditions for this compound based on available information.

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 1 year |

| In Solution (short-term) | -20°C | Up to 2 weeks |

| Solid (at 2-8°C) | 2-8°C | Up to 24 months |

Experimental Protocol for Forced Degradation Studies